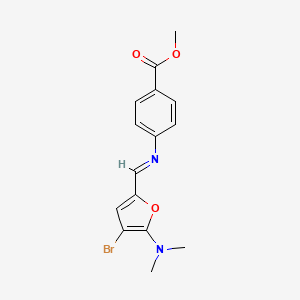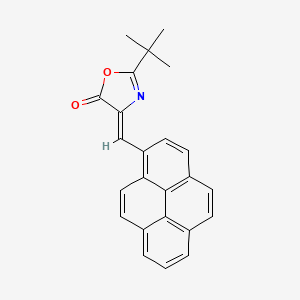
2-(tert-Butyl)-4-(pyren-1-ylmethylene)oxazol-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(tert-Butyl)-4-(pyren-1-ylmethylene)oxazol-5(4H)-one is a synthetic organic compound that belongs to the class of oxazolone derivatives. This compound is characterized by the presence of a pyrene moiety, which is a polycyclic aromatic hydrocarbon, and a tert-butyl group attached to the oxazolone ring. The unique structure of this compound makes it of interest in various fields of scientific research, including organic chemistry, materials science, and medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butyl)-4-(pyren-1-ylmethylene)oxazol-5(4H)-one typically involves the condensation of pyrene-1-carbaldehyde with 2-amino-2-methyl-1-propanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as toluene or ethanol. The resulting intermediate is then cyclized to form the oxazolone ring, yielding the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification techniques such as recrystallization or chromatography would be employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
2-(tert-Butyl)-4-(pyren-1-ylmethylene)oxazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolone derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced oxazolone derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrene moiety or the oxazolone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolone derivatives with additional oxygen-containing functional groups, while reduction may produce hydroxylated or hydrogenated derivatives. Substitution reactions can result in a variety of substituted oxazolone compounds with different functional groups attached.
Wissenschaftliche Forschungsanwendungen
2-(tert-Butyl)-4-(pyren-1-ylmethylene)oxazol-5(4H)-one has several scientific research applications, including:
Organic Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Materials Science: Due to its unique structure, the compound is investigated for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
Medicinal Chemistry: The compound is explored for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. It serves as a lead compound for the development of new therapeutic agents.
Industry: The compound may find applications in the production of specialty chemicals, dyes, and pigments due to its aromatic nature and stability.
Wirkmechanismus
The mechanism of action of 2-(tert-Butyl)-4-(pyren-1-ylmethylene)oxazol-5(4H)-one depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets, such as enzymes, receptors, or DNA. The pyrene moiety can intercalate into DNA, disrupting its structure and function, while the oxazolone ring can form covalent bonds with nucleophilic sites on proteins or other biomolecules. These interactions can lead to the inhibition of key biological pathways, resulting in the desired therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(tert-Butyl)-4-(phenylmethylene)oxazol-5(4H)-one: This compound is similar in structure but has a phenyl group instead of a pyrene moiety.
2-(tert-Butyl)-4-(naphthylmethylene)oxazol-5(4H)-one: This compound contains a naphthyl group instead of a pyrene moiety.
2-(tert-Butyl)-4-(anthracen-1-ylmethylene)oxazol-5(4H)-one: This compound has an anthracene group in place of the pyrene moiety.
Uniqueness
The uniqueness of 2-(tert-Butyl)-4-(pyren-1-ylmethylene)oxazol-5(4H)-one lies in the presence of the pyrene moiety, which imparts distinct electronic and photophysical properties. This makes the compound particularly valuable in materials science and organic electronics, where the pyrene group can enhance charge transport and light-emitting properties. Additionally, the pyrene moiety’s ability to intercalate into DNA sets this compound apart from its analogs in medicinal chemistry applications.
Eigenschaften
Molekularformel |
C24H19NO2 |
|---|---|
Molekulargewicht |
353.4 g/mol |
IUPAC-Name |
(4Z)-2-tert-butyl-4-(pyren-1-ylmethylidene)-1,3-oxazol-5-one |
InChI |
InChI=1S/C24H19NO2/c1-24(2,3)23-25-19(22(26)27-23)13-17-10-9-16-8-7-14-5-4-6-15-11-12-18(17)21(16)20(14)15/h4-13H,1-3H3/b19-13- |
InChI-Schlüssel |
XWKKKRDBHQTGQI-UYRXBGFRSA-N |
Isomerische SMILES |
CC(C)(C)C1=N/C(=C\C2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2)/C(=O)O1 |
Kanonische SMILES |
CC(C)(C)C1=NC(=CC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2)C(=O)O1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


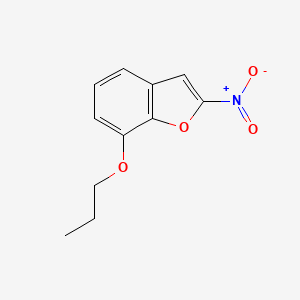
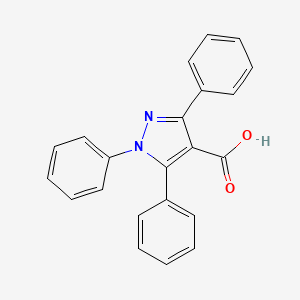
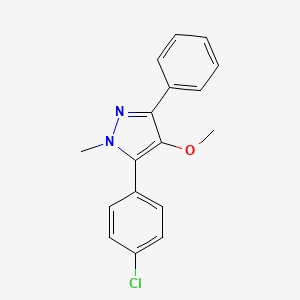


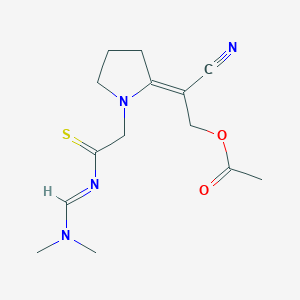
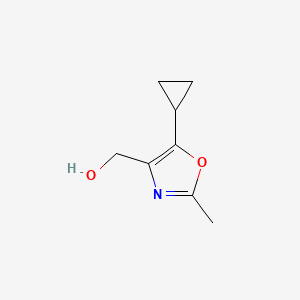
![5-Isoxazolidinecarbonitrile, 3-[1,1'-biphenyl]-4-yl-2-(3-chlorophenyl)-](/img/structure/B15209483.png)
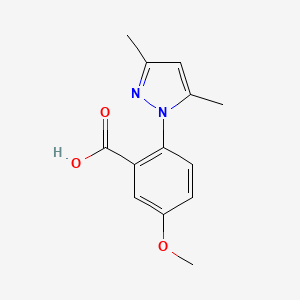
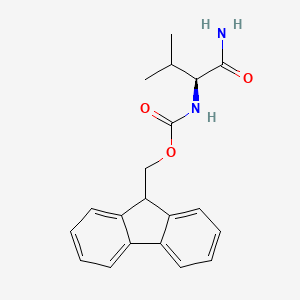
![2-(Carboxymethyl)benzo[d]oxazole-4-acrylic acid](/img/structure/B15209501.png)
![S-{[Bis(4-methoxyphenyl)phosphanyl]methyl} ethanethioate](/img/structure/B15209503.png)
